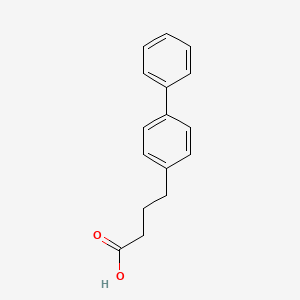

4-(4-Biphenylyl)butyric acid

概要

説明

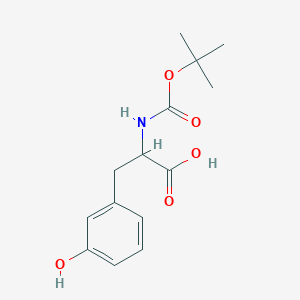

4-(4-Biphenylyl)butyric acid, also known as 4-BPBA, is a compound of organic chemistry that has been extensively studied for its properties and applications. It is a phenylbutyric acid derivative, and its structure consists of a four-membered ring with a phenyl group on each carbon atom. 4-BPBA is a white crystalline solid with a melting point of 134-136°C and a boiling point of 248-250°C. It is soluble in many organic solvents, such as ethanol, methanol, and acetone.

科学的研究の応用

Butyric Acid: A Key Component in Diverse Industries

Butyric acid, including its derivatives like 4-(4-Biphenylyl)butyric acid, plays a crucial role in various industries. It's a significant C4 organic acid primarily produced via chemosynthesis from petroleum-based feedstocks. However, its fermentative production from renewable sources is gaining attention due to the increasing demand for green products. This shift towards bio-based production methods is evident in food, pharmaceuticals, animal feed supplements, and cosmetics industries. Recent studies highlight strategies for improving microbial butyric acid production, emphasizing strain engineering and novel fermentation processes (Jiang et al., 2018).

Advances in Production Techniques

Advancements in the production of butyric acid are notable, especially using microbial fermentation as an alternative method. Traditional fermentation processes have been less economically competitive compared to chemical synthesis. Therefore, developing cost-effective methods using inexpensive feedstock and enhancing production efficiency are crucial. Recent strategies involve bioprocess techniques and metabolic engineering, aimed at optimizing yield and productivity. This approach is central to making microbial fermentation a viable alternative for butyric acid production (Luo et al., 2018).

Application in Medical Imaging

A novel application of this compound derivatives is in medical imaging, specifically in single-photon emission computed tomography (SPECT). Studies have explored the use of radioiodinated 4-(p-iodophenyl)butyric acid for imaging blood pools, tumors, and lymph nodes. This derivative shows promising pharmacokinetic properties, making it a potential candidate for advanced diagnostic procedures (Wen et al., 2019).

Butyric Acid in Cell Differentiation and Cancer Research

Butyric acid is also recognized for its potent effects in inducing erythroid differentiation in cultured erythroleukemic cells. It stands out for its effectiveness at much lower concentrations compared to other inducing agents. This unique property of butyric acid is being considered for its potential applications in cancer research and therapy (Leder & Leder, 1975).

Safety and Hazards

The safety data sheet for 4-(4-Biphenylyl)butyric acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用機序

Target of Action

The primary target of 4-(4-Biphenylyl)butyric acid is the Endoplasmic Reticulum (ER). The ER is a cellular organelle involved in protein synthesis and folding. This compound acts as a chemical chaperone, assisting in protein folding and alleviating ER stress .

Mode of Action

This compound interacts with its target, the ER, by binding to exposed hydrophobic segments of unfolded proteins . This interaction assists in the proper folding of these proteins, reducing ER stress. As a histone deacetylase (HDAC) inhibitor, it also plays a role in regulating gene expression .

Biochemical Pathways

The action of this compound affects the ER stress pathway. By assisting in protein folding, it reduces the accumulation of unfolded and misfolded proteins in the ER, a condition that can lead to ER stress and amplify inflammatory reactions .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in ER stress and inflammation. In a study on mice with hyperoxia-induced acute lung injury, treatment with this compound significantly prolonged survival, decreased lung edema, and reduced levels of inflammatory mediators .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, the presence of other compounds, such as those found in the diet or medications, could potentially interact with this compound and affect its action .

生化学分析

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is permeant to the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It also inhibits CYP2D6, an enzyme involved in the metabolism of many drugs .

Cellular Effects

It has been suggested that it may have neuroprotective effects . It has been shown to protect cells against thapsigargin-induced apoptotic cell death . It is also known to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Molecular Mechanism

It is known to act as a chemical chaperone, assisting in the folding of proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against HDACs .

Temporal Effects in Laboratory Settings

It is known that high doses of this compound are required for therapeutic efficacy .

Metabolic Pathways

It is known to inhibit CYP2D6, an enzyme involved in the metabolism of many drugs .

Transport and Distribution

It is known to have high gastrointestinal absorption and is permeant to the blood-brain barrier .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can be found in various cell types throughout the body .

特性

IUPAC Name |

4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFAQQLHYUBFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456672 | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-60-9 | |

| Record name | [1,1′-Biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?

A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. this compound serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of this compound in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.

Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from this compound as described in the research?

A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with this compound as a key intermediate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1338367.png)

![Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate](/img/structure/B1338372.png)

![[2,2'-Bipyridine]-6-carbonitrile](/img/structure/B1338378.png)